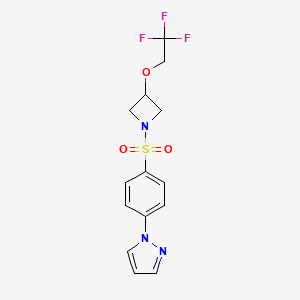

1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

Description

The compound 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole is a pyrazole-based molecule featuring a sulfonamide-linked azetidine ring substituted with a 2,2,2-trifluoroethoxy group. This structure combines a heterocyclic pyrazole core with a sulfonyl bridge to a strained four-membered azetidine ring, which is further functionalized with a trifluoroethoxy moiety. The trifluoroethoxy group is known for its electron-withdrawing properties, which enhance metabolic stability and influence lipophilicity, making it a common feature in pharmaceutical agents .

Properties

IUPAC Name |

1-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c15-14(16,17)10-23-12-8-19(9-12)24(21,22)13-4-2-11(3-5-13)20-7-1-6-18-20/h1-7,12H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPQEJWSDYVVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of the azetidine intermediate, which is then functionalized with a trifluoroethoxy group. This intermediate is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the pyrazole ring is constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group and the sulfonyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can also participate in hydrogen bonding or π-π interactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyrazole core contrasts with benzimidazole (e.g., lansoprazole) or triazole hybrids (e.g., compound 21he). Triazole-pyrazole hybrids (e.g., compound 21he) introduce additional hydrogen-bonding sites, which may enhance binding affinity in biological systems .

Sulfonamide Linkages: The azetidine sulfonyl group in the target compound introduces steric strain compared to the more flexible pyrrolidine sulfonyl analogs (e.g., compound 4r). This strain could reduce entropic penalties during protein binding .

Trifluoroethoxy vs. Trifluoromethyl :

- The trifluoroethoxy group in the target compound and lansoprazole improves metabolic stability compared to trifluoromethyl substituents (e.g., compound 4r), as ethers are less prone to oxidative degradation .

Synthetic Accessibility :

- Pyrrolidine sulfonyl derivatives (e.g., compound 4r) are synthesized via palladium-catalyzed cross-coupling, whereas triazole-pyrazole hybrids (e.g., compound 21he) employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The target compound likely requires similar methodologies for azetidine sulfonamide formation.

Functional Implications

- Pharmacokinetics : The trifluoroethoxy group in the target compound and lansoprazole enhances resistance to cytochrome P450-mediated metabolism, a critical advantage in drug design .

- Solubility : Pyrrolidine sulfonyl derivatives (compound 4r) exhibit better aqueous solubility than the azetidine analog due to reduced ring strain and increased hydrogen-bonding capacity .

Biological Activity

The compound 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this specific compound based on recent research findings.

Synthesis and Characterization

The synthesis of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole typically involves multi-step organic reactions. The key steps include:

- Formation of the Azetidine Ring : The azetidine moiety is synthesized from suitable precursors through cyclization reactions.

- Introduction of the Trifluoroethoxy Group : This is achieved by reacting the azetidine intermediate with trifluoroethanol derivatives under basic conditions.

- Sulfonation : The introduction of the sulfonyl group is performed using sulfonating agents to yield the final pyrazole derivative.

The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

The biological activity of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole is attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor interactions that are crucial in inflammatory pathways and cancer cell proliferation.

Pharmacological Properties

Recent studies have shown that pyrazole derivatives exhibit a broad spectrum of biological activities:

- Anti-inflammatory Activity : Compounds containing pyrazole rings have demonstrated significant inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

- Analgesic Effects : Some studies suggest that these compounds may also act as analgesics by inhibiting pain signaling pathways.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Analgesic | Inhibition of pain signaling |

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in various biological contexts:

- Case Study 1 : A study investigated the anti-inflammatory effects of a related pyrazole compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers.

- Case Study 2 : In vitro studies on cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent.

- Case Study 3 : Analgesic properties were evaluated in a pain model where the pyrazole derivative significantly reduced pain responses comparable to standard analgesics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The synthesis of pyrazole-sulfonyl derivatives often involves multi-step reactions. A plausible route includes:

Sulfonylation : Reacting 3-(2,2,2-trifluoroethoxy)azetidine with a sulfonyl chloride intermediate under basic conditions (e.g., pyridine or triethylamine) to form the azetidine-sulfonyl moiety .

Coupling : Introducing the pyrazole ring via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (THF/H₂O mixtures) .

- Critical Parameters : Temperature (50–80°C), catalyst loading (5–10 mol%), and solvent polarity significantly impact yield and purity. Copper sulfate and ascorbic acid are effective for click chemistry-based approaches .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with targets like kinases or GPCRs. Key steps:

Protein Preparation : Retrieve target structures from PDB and optimize protonation states.

Ligand Parameterization : Assign partial charges using AM1-BCC or DFT calculations.

- Validation : Compare computed binding energies with experimental IC₅₀ values from similar pyrazole derivatives .

Q. What spectroscopic techniques are essential for structural elucidation?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethoxy at azetidine, sulfonyl linkage).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₅F₃N₃O₃S).

- X-ray Crystallography : For absolute configuration determination, though challenges arise due to fluorine’s low electron density .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoroethoxy vs. methoxy groups) affect biological activity and pharmacokinetics?

- SAR Analysis :

- Trifluoroethoxy Group : Enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to methoxy analogs .

- Sulfonyl Linker : Increases hydrogen-bonding potential with target proteins (e.g., sulfonamide interactions with kinase ATP pockets).

Q. What experimental strategies resolve contradictions in reported biological data for structurally similar compounds?

- Case Study : If Compound A (trifluoroethoxy) shows antitumor activity but Compound B (ethoxy) does not:

Structural Comparison : Use crystallography or DFT to assess conformational differences.

Target Profiling : Perform kinome-wide screening to identify off-target interactions.

Metabolite Analysis : LC-MS/MS to detect differential metabolite formation influencing efficacy .

Q. How can in vivo efficacy be evaluated while addressing the compound’s potential toxicity?

- Protocol :

Acute Toxicity : Dose-ranging studies in rodents (OECD 423) to determine LD₅₀.

Efficacy Models : Use xenograft mice (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and biomarkers (e.g., NF-κB, caspase-3) .

- Safety : Histopathology and serum biochemistry to assess hepatorenal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.